4-Pivaloyloxy Toremifene is a derivative of toremifene, a selective estrogen receptor modulator (SERM) that has been extensively studied for its effects on various types of cancer, particularly breast cancer. Toremifene functions by binding to estrogen receptors, thereby inhibiting the stimulative effects of estrogens on breast cancer growth. The compound has been shown to induce apoptosis and inhibit cell proliferation in estrogen-sensitive breast cancer cells both in vitro and in vivo1. Additionally, toremifene has been evaluated for its potential in reducing fracture risk in men receiving androgen deprivation therapy for prostate cancer3. The drug's sulfation, individual variability, isoform specificity, and contribution to pharmacogenomics have also been investigated4. Moreover, toremifene has been repurposed to explore its antibacterial properties against oral bacterial infections5.
Toremifene has been primarily used in the treatment of breast cancer, where it inhibits the growth of estrogen-sensitive cells. It has been shown to be effective in inhibiting estrogen-stimulated growth in hormone-dependent tumors and partially successful in controlling mixed hormone-dependent/independent tumors2. The drug's ability to induce apoptosis and inhibit mitosis in breast cancer cells makes it a valuable therapeutic agent1.
In men with prostate cancer, toremifene has been assessed for its ability to reduce fracture risk associated with androgen deprivation therapy. The drug significantly decreased the incidence of new vertebral fractures and improved bone mineral density, suggesting its potential application in the management of bone health in prostate cancer patients3.
The pharmacogenomics of toremifene has been explored, with studies indicating that individual variability in the sulfation of its active metabolite could influence the response to therapy in breast and prostate cancer4. This highlights the importance of considering genetic factors when prescribing toremifene to optimize therapeutic outcomes.
Beyond its anticancer properties, toremifene has been investigated for its antibacterial effects against oral pathogens. It has been found to inhibit the growth and biofilm formation of bacteria such as Porphyromonas gingivalis and Streptococcus mutans, indicating its potential as a new treatment strategy for oral bacterial infections5.
The chemical structure of 4-Pivaloyloxy Toremifene can be represented by the molecular formula and a molecular weight of approximately 506.08 g/mol . It is classified under the broader category of nonsteroidal antiestrogens and is particularly noted for its role in modulating estrogen receptors in various tissues.
The synthesis of 4-Pivaloyloxy Toremifene involves several steps, which can be outlined as follows:
This method allows for the effective modification of Toremifene, enhancing its pharmacological properties while maintaining its core structure.
The molecular structure of 4-Pivaloyloxy Toremifene features several notable characteristics:
The three-dimensional conformation of 4-Pivaloyloxy Toremifene plays a critical role in its binding affinity and selectivity towards estrogen receptors.
4-Pivaloyloxy Toremifene can undergo various chemical reactions, including:
These reactions are essential for understanding the reactivity and stability of 4-Pivaloyloxy Toremifene in biological systems.
The mechanism of action for 4-Pivaloyloxy Toremifene primarily involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can act as an agonist or antagonist depending on the target tissue:
Research indicates that 4-Pivaloyloxy Toremifene may exhibit enhanced efficacy compared to its parent compound due to structural modifications that improve receptor binding affinity.
The physical and chemical properties of 4-Pivaloyloxy Toremifene include:
These properties are critical for formulation development and therapeutic application.
4-Pivaloyloxy Toremifene has several important scientific applications:
4-Pivaloyloxy Toremifene is a chemically modified derivative of the selective estrogen receptor modulator toremifene. Its molecular formula is C₃₁H₃₆ClNO₃, with a molecular weight of 506.08 g/mol [1]. The compound features a pivaloyloxymethyl (POM) group esterified to the phenolic oxygen of the 4-hydroxy moiety of toremifene. This modification converts the polar hydroxyl group into a lipophilic ester, fundamentally altering the molecule's physicochemical properties.
The IUPAC name for this compound is (E)-4-(4-chloro-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl 2,2-dimethylpropanoate [1] [7]. Key structural identifiers include:
Table 1: Atomic Composition and Key Identifiers
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₆ClNO₃ |
Exact Mass | 505.24 g/mol |
CAS Number | 177748-20-8 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Structurally, 4-Pivaloyloxy Toremifene differs from toremifene (C₂₆H₂₈ClNO) through the addition of a pivaloyloxymethyl group. This modification introduces significant changes:
Functionally, toremifene acts as an estrogen receptor antagonist in breast tissue, with affinity for estrogen receptor alpha (ERα) at Kᵢ = 20.3 nM [5] [7]. The 4-Pivaloyloxy derivative itself lacks intrinsic receptor binding activity; it serves as a prodrug designed to release active toremifene after enzymatic hydrolysis in target tissues [3].
Table 2: Structural and Functional Comparison with Toremifene
Property | Toremifene | 4-Pivaloyloxy Toremifene |
---|---|---|
Molecular Formula | C₂₆H₂₈ClNO | C₃₁H₃₆ClNO₃ |
Molecular Weight | 405.96 g/mol | 506.08 g/mol |
Key Functional Group | Phenolic –OH | Pivalate ester |
Estrogen Receptor Binding | Yes (Kᵢ = 20.3 nM) | No (prodrug) |
Calculated logP | ~6.0 | ~9.5 |
The pivaloyloxymethyl (POM) group serves as an enzymatically cleavable promoiety in prodrug design. Its incorporation addresses two critical limitations of toremifene:
Metabolic conversion follows a two-step pathway:
4-Pivaloyloxy Toremifene → Hydrolysis by carboxylesterases → Toremifene + Pivalic acid + Formaldehyde
This targeted activation minimizes peripheral toxicity (e.g., gastrointestinal effects) while maximizing cerebral delivery. Pharmacokinetic studies in swine show a 15-fold increase in cerebrospinal fluid-to-plasma ratio and a 9-fold increase in brain-to-plasma ratio compared to equimolar toremifene administration [3].
Synthetic challenges include the mercury-mediated coupling step for phenyl-substituted variants (e.g., compound 13d), requiring specialized handling due to reagent toxicity [3]. Despite this, the POM strategy remains viable for CNS-targeted prodrugs due to its predictable cleavage kinetics and enhanced biodistribution.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7